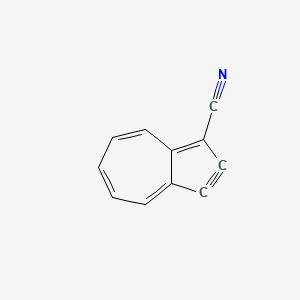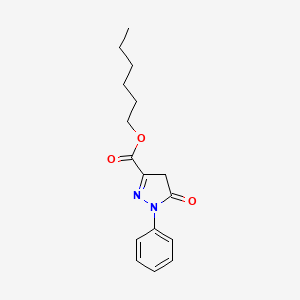
3-Phenylsulfanylbuta-1,3-dien-2-ylsulfanylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylsulfanylbuta-1,3-dien-2-ylsulfanylbenzene is an organic compound with the molecular formula C16H14S2 It features a conjugated diene system with phenylsulfanyl groups attached to the butadiene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylsulfanylbuta-1,3-dien-2-ylsulfanylbenzene typically involves the reaction of 1,3-butadiene with phenylsulfanyl reagents under controlled conditions. One common method is the Wittig olefination, where a phosphonium ylide reacts with an aldehyde to form the diene structure. The reaction conditions often include the use of a cobalt catalyst, such as CoBr2(py-imine), along with zinc powder and ZnI2 to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenylsulfanylbuta-1,3-dien-2-ylsulfanylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl groups to thiols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Brominated or nitrated derivatives of the phenyl rings.
Aplicaciones Científicas De Investigación
3-Phenylsulfanylbuta-1,3-dien-2-ylsulfanylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 3-Phenylsulfanylbuta-1,3-dien-2-ylsulfanylbenzene involves its interaction with molecular targets through its conjugated diene system and phenylsulfanyl groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical species. The exact pathways and targets depend on the specific application and conditions.
Comparación Con Compuestos Similares
Similar Compounds
Buta-1,3-dien-2-ylbenzene: A simpler diene with a single phenyl group.
1,3-Diphenyl-1,3-butadiene: A diene with phenyl groups at both ends of the butadiene backbone.
Phenylsulfanylbutadiene: A diene with a single phenylsulfanyl group.
Uniqueness
The conjugated diene system also contributes to its stability and versatility in various chemical reactions .
Propiedades
Número CAS |
102058-98-0 |
|---|---|
Fórmula molecular |
C16H14S2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
3-phenylsulfanylbuta-1,3-dien-2-ylsulfanylbenzene |
InChI |
InChI=1S/C16H14S2/c1-13(17-15-9-5-3-6-10-15)14(2)18-16-11-7-4-8-12-16/h3-12H,1-2H2 |
Clave InChI |
PQZKGLSKLMZGSV-UHFFFAOYSA-N |
SMILES canónico |
C=C(C(=C)SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 4-chloro-2-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14345518.png)

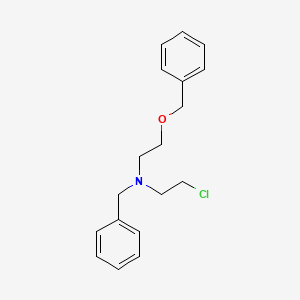
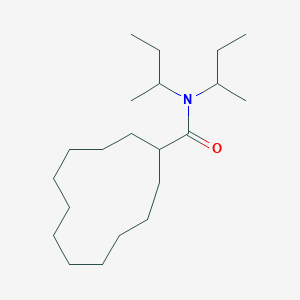
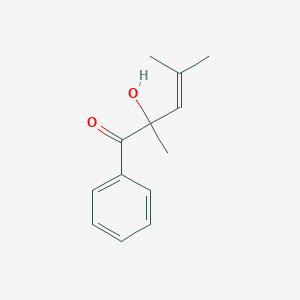


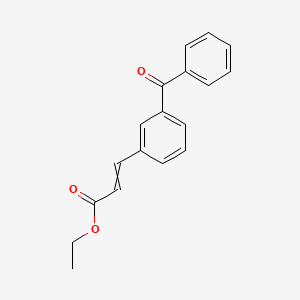
acetate](/img/structure/B14345564.png)
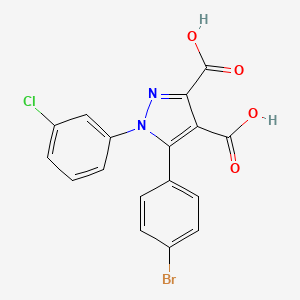

![N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide](/img/structure/B14345593.png)
